molecular formula C18H18O4 B14511587 (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate CAS No. 62698-29-7

(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate

Cat. No.: B14511587
CAS No.: 62698-29-7
M. Wt: 298.3 g/mol
InChI Key: BKJVPDQIYVDGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate typically involves the reaction of 3-methyl-3-phenylbutanoic acid with benzoyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate involves its interaction with specific molecular targets. The compound may act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophilic sites on other molecules. The pathways involved in its reactions can include the formation of reactive intermediates that facilitate the overall transformation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-phenylbutanoic acid: A precursor in the synthesis of (3-Methyl-3-phenylbutanoyl) benzenecarboperoxoate.

    Benzoyl peroxide: An oxidizing agent used in the synthesis of the compound.

    Phenylbutanoic acids: Compounds with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

62698-29-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3-methyl-3-phenylbutanoyl) benzenecarboperoxoate

InChI

InChI=1S/C18H18O4/c1-18(2,15-11-7-4-8-12-15)13-16(19)21-22-17(20)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

BKJVPDQIYVDGBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OOC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.